molecular formula C15H16O7 B12059398 7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one

7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one

Cat. No.: B12059398
M. Wt: 308.28 g/mol
InChI Key: FAGLTVBWEMHJRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl alpha-L-arabinofuranoside is a glycosidase substrate used in various biochemical and analytical applications. It is a fluorogenic compound, meaning it releases a fluorescent signal upon enzymatic cleavage, making it useful for detecting and quantifying enzyme activity, particularly alpha-L-arabinofuranosidase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl alpha-L-arabinofuranoside typically involves the glycosylation of 4-methylumbelliferone with alpha-L-arabinofuranosyl donors. One common method includes the use of 2H-1-Benzopyran-2-one, 4-methyl-7-[(2,3,5-tri-O-benzoyl-alpha-L-arabinofuranosyl)oxy]- as a starting material . The reaction conditions often involve the use of catalysts and protective groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of 4-Methylumbelliferyl alpha-L-arabinofuranoside may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methylumbelliferyl alpha-L-arabinofuranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. The hydrolysis of the glycosidic bond releases 4-methylumbelliferone, which is fluorescent .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of alpha-L-arabinofuranosidase under optimal conditions of pH and temperature. For example, the enzyme exhibits optimum activity at pH 5.8 and 45°C .

Major Products Formed

The major product formed from the enzymatic hydrolysis of 4-Methylumbelliferyl alpha-L-arabinofuranoside is 4-methylumbelliferone, which can be easily detected due to its fluorescent properties .

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl alpha-L-arabinofuranoside involves its enzymatic cleavage by alpha-L-arabinofuranosidase. The enzyme hydrolyzes the glycosidic bond, releasing 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity .

Comparison with Similar Compounds

4-Methylumbelliferyl alpha-L-arabinofuranoside is unique due to its specific substrate properties for alpha-L-arabinofuranosidase. Similar compounds include:

    4-Methylumbelliferyl beta-D-glucuronide: Used as a substrate for beta-glucuronidase.

    4-Methylumbelliferyl alpha-D-galactopyranoside: Used as a substrate for alpha-galactosidase.

    4-Methylumbelliferyl beta-D-galactopyranoside: Used as a substrate for beta-galactosidase.

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, but they differ in the specific enzymes they target.

Properties

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGLTVBWEMHJRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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